molecular formula C16H31KO2 B1592463 Potassium palmitate CAS No. 2624-31-9

Potassium palmitate

Cat. No. B1592463
CAS RN: 2624-31-9
M. Wt: 294.51 g/mol
InChI Key: MQOCIYICOGDBSG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium palmitate is the potassium salt of palmitic acid . It is used in soap and detergent . Palmitic acid is the most common saturated fatty acid found in the human body and can be provided in the diet or synthesized endogenously from other fatty acids, carbohydrates, and amino acids .


Synthesis Analysis

Potassium palmitate can be synthesized from palm kernel oil through a transesterification reaction. The reaction uses KOH as a catalyst incorporated as a potassium methoxide intermediate .


Molecular Structure Analysis

The molecular formula of Potassium palmitate is C16H31KO2. Its average mass is 294.514 Da and its monoisotopic mass is 294.196106 Da .


Chemical Reactions Analysis

Potassium palmitate is used in the determination of hardness in water. This test uses potassium palmitate, constituents of soaps, as the titrating reagent . In biodiesel synthesis from palm kernel oil, potassium palmitate is used as a catalyst .


Physical And Chemical Properties Analysis

Potassium palmitate has an average mass of 294.514 Da and a monoisotopic mass of 294.196106 Da .

Safety And Hazards

When handling potassium palmitate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

potassium;hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0042321
Record name Potassium palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Hexadecanoic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Potassium palmitate

CAS RN

2624-31-9
Record name Hexadecanoic acid, potassium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002624319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTC40CLC68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

GPC in an amount of 5.14 g, 350 ml of methanol, 10.44 g of palmitic acid and 2.28 g of potassium hydroxide were mixed to give a uniform solution at 40° C. and then concentrated to dryness to obtain 17.14 g of potassium palmitate-supported GPC.
Quantity
10.44 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium palmitate
Reactant of Route 2
Potassium palmitate
Reactant of Route 3
Potassium palmitate
Reactant of Route 4
Potassium palmitate
Reactant of Route 5
Potassium palmitate

Citations

For This Compound
1,290
Citations
JH Dumbleton, TR Lomer - Acta Crystallographica, 1965 - scripts.iucr.org
Form B of potassium palmitate, C16H3102K, is triclinic with a= 4" 15, b= 5.60, c= 37.82/~;~= 93.0,, 8= 91.4,),= 92.4. The space group is PI with two molecules per unit cell. The …
Number of citations: 75 scripts.iucr.org
JH Davis, KR Jeffrey, M Bloom - Journal of Magnetic Resonance (1969), 1978 - Elsevier
… samples of the lamellar liquid-crystalline state of a 70% potassium palmitate/30% H,O (by weight) system in which the hydrocarbon chains of the potassium palmitate (K-COO(CD,),,CDJ …
Number of citations: 72 www.sciencedirect.com
JH Davis, KR Jeffrey - Chemistry and Physics of Lipids, 1977 - Elsevier
Quadrupolar echo deuterium magnetic resonance spectroscopy is used to study the hydrocarbon chain disorder in a 70% potassium palmitate-30% water mixture. The CD bond order …
Number of citations: 121 www.sciencedirect.com
M Suter, LA Nalefski - Journal (American Water Works Association), 1937 - JSTOR
… ppm If we use a N/25 potassium palmitate solution we could … -glycerine solution of potassium palmitate varies greatly with the … N/25 potassium palmitate solution. This solution can be …
Number of citations: 4 www.jstor.org
LJ Lis, PJ Quinn - Molecular Crystals and Liquid Crystals, 1986 - Taylor & Francis
… Mary Neubert for synthesizing the perdeuterated potassium palmitate used in this study. This research was partially funded by a grant from the SERC (UK). LJL was a Burroughs …
Number of citations: 11 www.tandfonline.com
KR Jeffrey, TC Wong, EE Burnell, MJ Thompson… - Journal of Magnetic …, 1979 - Elsevier
… In this study we will be interested in some of the phases formed by mixing potassium palmitate and water (3). The liquid crystalline regions which form are characterized by long-range …
Number of citations: 49 www.sciencedirect.com
EJ Delikatny, EE Burnell - Molecular Physics, 1989 - Taylor & Francis
… in the lamellar liquid crystalline phase of potassium palmitate/D20 was investigated using … 1-13C-2,2-H2- potassium palmitate-d29 dispersed in lamellar liquid crystalline phases as a …
Number of citations: 17 www.tandfonline.com
T Ishioka, S Murotani, I Kanesaka… - The Journal of chemical …, 1995 - pubs.aip.org
The intra‐ and intermolecular potentials of potassium palmitate B‐form crystal were estimated by a normal mode analysis and a molecular dynamics simulation. Based on these …
Number of citations: 12 pubs.aip.org
L Coppola, R Muzzalupo… - Journal de Physique …, 1996 - jp2.journaldephysique.org
The temperature dependence of water self-diffusion in the gel and liquid crystalline phases of the potassium palmitate/water system was examined using pulsed field gradient spin-echo …
Number of citations: 7 jp2.journaldephysique.org
JM Pope, JW Doane - The Journal of chemical physics, 1987 - pubs.aip.org
The ternary system potassium palmitate/benzyl alcohol/water has been studied by 2 H NMR of selectively 2 H labeled amphiphiles. At low temperatures the samples comprise a mixture …
Number of citations: 14 pubs.aip.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.